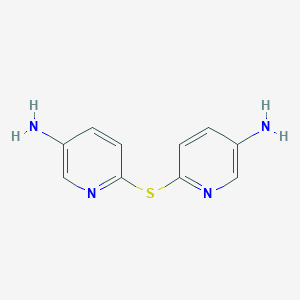

Bis(5-Aminopyridin-2-yl)sulfane

Description

Propriétés

IUPAC Name |

6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESOZFMSBVCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)SC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of Bis(5-Aminopyridin-2-yl)sulfane. Each technique provides unique and complementary information regarding the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For Bis(5-Aminopyridin-2-yl)sulfane, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) rings and the protons of the amino groups. The pyridine protons would likely appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.5 ppm. The chemical shifts of these protons are influenced by the positions of the amino and sulfane substituents. The protons of the two primary amino groups would give rise to a signal whose chemical shift can vary depending on the solvent and concentration, but would typically be found in a broad range.

In ¹³C NMR spectroscopy, each unique carbon atom in Bis(5-Aminopyridin-2-yl)sulfane would produce a distinct signal. The carbon atoms of the pyridine rings would resonate in the aromatic region (typically δ 100-160 ppm). The carbons directly bonded to the nitrogen of the amino group and the sulfur atom would exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity within the molecule. COSY spectra would reveal proton-proton couplings, helping to assign which protons are adjacent to each other on the pyridine rings. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3/H-3' | Predicted value | Doublet | 2H | Protons on pyridine rings |

| H-4/H-4' | Predicted value | Doublet of doublets | 2H | Protons on pyridine rings |

| H-6/H-6' | Predicted value | Doublet | 2H | Protons on pyridine rings |

| -NH₂ | Predicted value | Broad singlet | 4H | Amino group protons |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| C-2/C-2' | Predicted value | Carbons attached to sulfur |

| C-3/C-3' | Predicted value | Pyridine ring carbons |

| C-4/C-4' | Predicted value | Pyridine ring carbons |

| C-5/C-5' | Predicted value | Carbons attached to amino groups |

| C-6/C-6' | Predicted value | Pyridine ring carbons |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light.

For Bis(5-Aminopyridin-2-yl)sulfane, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would also be present, usually in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine rings would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for identifying the C-S bond vibrations, which are often weak in IR spectra. The symmetric stretching of the C-S-C linkage would give a characteristic Raman signal.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | >3000 | >3000 |

| C=C/C=N Stretch (Pyridine) | 1400-1600 | 1400-1600 |

| C-N Stretch | 1250-1350 | 1250-1350 |

| C-S Stretch | Weak in IR | Characteristic signal |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

Bis(5-Aminopyridin-2-yl)sulfane, with its conjugated system of pyridine rings, is expected to exhibit strong UV absorption. The spectrum would likely show π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the amino groups and the sulfur atom can also lead to n → π* transitions, where a non-bonding electron (from nitrogen or sulfur) is promoted to a π* antibonding orbital. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

| π → π | 200-400 | Promotion of an electron from a pi bonding to a pi antibonding orbital. |

| n → π | 300-500 | Promotion of a non-bonding electron to a pi antibonding orbital. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For Bis(5-Aminopyridin-2-yl)sulfane, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental formula (C₁₀H₁₀N₄S). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

| Ion | Expected m/z | Description |

| [M]⁺ | 218.06 | Molecular ion |

| [M+H]⁺ | 219.07 | Protonated molecular ion |

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to study the redox properties of Bis(5-Aminopyridin-2-yl)sulfane. By applying a varying potential to a solution of the compound, its oxidation and reduction potentials can be determined. The amino groups and the sulfide (B99878) linkage are both redox-active moieties. The CV of this compound would likely show oxidation waves corresponding to the oxidation of the amino groups and/or the sulfur atom. The reduction waves could correspond to the reduction of the pyridine rings. These electrochemical properties are important for understanding the compound's potential applications in areas such as materials science and catalysis.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While spectroscopic techniques provide information about the connectivity and functional groups of a molecule, single-crystal X-ray diffraction (SC-XRD) provides the ultimate confirmation of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Crystallographic Data Collection and Refinement Methodologies

The initial step in the structural analysis of a crystalline compound like Bis(5-Aminopyridin-2-yl)sulfane would be the growth of high-quality single crystals suitable for X-ray diffraction. Once obtained, a crystal would be mounted on a diffractometer, and a complete dataset of diffraction intensities would be collected.

The subsequent data processing and structure refinement would typically involve the use of specialized software packages. These programs are used to solve the crystal structure, usually by direct methods or Patterson synthesis, and to refine the atomic positions, and thermal parameters.

A hypothetical data table for such an analysis is presented below, illustrating the type of information that would be generated.

Table 1: Hypothetical Crystallographic Data and Refinement Details for Bis(5-Aminopyridin-2-yl)sulfane

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀N₄S |

| Formula Weight | 218.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections Collected | Value not available |

| Independent Reflections | Value not available |

| R-int | Value not available |

| Final R indices [I>2σ(I)] | Value not available |

| wR2 (all data) | Value not available |

| Goodness-of-fit on F² | Value not available |

Analysis of Molecular Conformation and Geometry

A detailed analysis of the refined crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles within the Bis(5-Aminopyridin-2-yl)sulfane molecule. This data is crucial for understanding the molecule's conformation and the nature of its chemical bonds.

Table 2: Hypothetical Selected Bond Lengths and Angles for Bis(5-Aminopyridin-2-yl)sulfane

| Measurement | Atoms Involved | Hypothetical Value |

| Bond Lengths (Å) | ||

| S1 - C2 | Value not available | |

| S1 - C2' | Value not available | |

| N1 - C5 | Value not available | |

| N1' - C5' | Value not available | |

| Bond Angles (°) | ||

| C2 - S1 - C2' | Value not available | |

| C1 - N1 - C5 | Value not available | |

| Torsion Angles (°) | ||

| C1 - C2 - S1 - C2' | Value not available | |

| C3 - C2 - S1 - C2' | Value not available |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. An investigation into the polymorphism of Bis(5-Aminopyridin-2-yl)sulfane would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates).

The study of intermolecular interactions, such as hydrogen bonding involving the amino groups and potential π-π stacking between the pyridine rings, would be central to understanding the crystal packing and the potential for forming different polymorphic forms. These interactions are fundamental aspects of crystal engineering, where the goal is to design and control the assembly of molecules into desired crystalline architectures.

In the absence of experimental data, any discussion on the polymorphism of Bis(5-Aminopyridin-2-yl)sulfane remains speculative. Future research in this area would be invaluable for a complete understanding of this compound's solid-state behavior.

Computational Chemistry and Theoretical Investigations of Bis 5 Aminopyridin 2 Yl Sulfane

Molecular Electrostatic Potential (MEP) Surface AnalysisAn MEP surface analysis, which identifies electrophilic and nucleophilic sites on a molecule, is not available in the existing literature for Bis(5-Aminopyridin-2-yl)sulfane.

Further experimental and theoretical research is necessary to elucidate the specific computational and electronic properties of this compound.

Advanced Theoretical Models for Ligand Field Analysis and Spectroscopic Property Prediction

The exploration of "Bis(5-Aminopyridin-2-yl)sulfane" and its potential applications in coordination chemistry and materials science is significantly enhanced by the use of advanced theoretical and computational models. These methods provide deep insights into the electronic structure, bonding, and spectroscopic behavior of the molecule, particularly when it functions as a ligand in metal complexes. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to predicting and interpreting the ligand field effects and various spectroscopic signatures.

Ligand Field Theory and Computational Analysis

Ligand Field Theory (LFT) is a critical framework for understanding the electronic structure and properties of coordination compounds. In the context of "Bis(5-Aminopyridin-2-yl)sulfane," computational models are employed to quantify the interactions between the ligand and a central metal ion. Advanced computational techniques allow for a detailed analysis of the d-orbital splitting in the metal center as a result of the ligand's electronic influence.

DFT calculations are instrumental in modeling the geometry of metal complexes incorporating "Bis(5-Aminopyridin-2-yl)sulfane". researchgate.netscispace.com By optimizing the molecular structure, researchers can obtain key parameters such as bond lengths and angles, which are foundational for subsequent electronic structure analyses. Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate the donor-acceptor interactions between the ligand and the metal. researchgate.netscispace.com This method provides quantitative data on charge transfer and the nature of the chemical bonds, revealing how the lone pairs on the nitrogen and sulfur atoms of the ligand contribute to the coordination. researchgate.net

For instance, in analogous systems involving metal complexes with nitrogen-containing heterocyclic ligands, NBO analysis has successfully quantified the charge transfer from the ligand's donor atoms to the central metal ion. researchgate.net This information is crucial for understanding the stability and reactivity of the complex.

Prediction of Spectroscopic Properties

The simulation of spectroscopic properties is a key output of computational modeling, allowing for direct comparison with experimental data and aiding in the interpretation of complex spectra.

Vibrational Spectroscopy: Theoretical calculations of vibrational spectra (FTIR and FT-Raman) are typically performed using DFT. researchgate.net By calculating the harmonic vibrational frequencies of "Bis(5-Aminopyridin-2-yl)sulfane" and its metal complexes, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental results. researchgate.net This process helps in confirming the coordination of the ligand to the metal center through shifts in the vibrational frequencies of key functional groups.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the premier method for predicting electronic absorption spectra (UV-Vis). researchgate.netscispace.com This approach can accurately calculate the energies and intensities of electronic transitions. For metal complexes, these transitions can be classified as d-d transitions, ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand charge transfer (ILCT). researchgate.netscispace.com In similar metal complexes, TD-DFT has been used to assign absorption bands to specific electronic transitions, providing excellent agreement with experimental spectra. researchgate.net

The table below illustrates the kind of data that can be generated for a hypothetical metal complex of "Bis(5-Aminopyridin-2-yl)sulfane" using TD-DFT.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution (%) | Transition Assignment |

| 450 | 0.015 | d -> d (90) | d-d transition |

| 380 | 0.250 | HOMO -> LUMO+1 (75) | LMCT |

| 290 | 0.550 | HOMO-2 -> LUMO (85) | ILCT |

This table is illustrative and presents hypothetical data for a metal complex of Bis(5-Aminopyridin-2-yl)sulfane to demonstrate the output of TD-DFT calculations.

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity and electronic properties of "Bis(5-Aminopyridin-2-yl)sulfane". The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and polarizability. researchgate.net In metal complexes, the composition of the FMOs can reveal the nature of the electronic transitions predicted by TD-DFT. For example, if the HOMO is primarily located on the ligand and the LUMO on the metal, a low-energy transition would likely be assigned as LMCT.

The following table shows representative data from an FMO analysis for "Bis(5-Aminopyridin-2-yl)sulfane."

| Molecular Orbital | Energy (eV) | Localization |

| LUMO | -1.5 | Pyridinyl rings, Sulfane bridge |

| HOMO | -5.8 | Amino groups, Sulfane bridge |

| Energy Gap | 4.3 |

This table contains representative theoretical data for Bis(5-Aminopyridin-2-yl)sulfane.

By integrating these advanced theoretical models, a comprehensive understanding of the ligand field effects and spectroscopic properties of "Bis(5-Aminopyridin-2-yl)sulfane" can be achieved, guiding further experimental work and the design of novel materials.

Coordination Chemistry of Bis 5 Aminopyridin 2 Yl Sulfane

Ligand Design Principles and Coordination Potential

The molecular architecture of Bis(5-Aminopyridin-2-yl)sulfane offers several key features that are highly desirable in the design of coordination complexes. These characteristics, in theory, should allow for a diverse range of coordination modes and the formation of stable metal complexes.

Multidenticity and Chelating Ability of the Sulfane Bridge

The presence of a flexible sulfane (-S-) bridge connecting the two aminopyridine rings is a critical aspect of the ligand's design. This bridge allows the two pyridyl moieties to orient themselves in various conformations, potentially enabling chelation to a single metal center. The ability to form a chelate ring would significantly enhance the thermodynamic stability of the resulting metal complexes due to the chelate effect. The flexibility of the sulfane bridge could allow for the formation of complexes with different bite angles, accommodating the geometric preferences of various metal ions. However, without experimental evidence, the actual chelating ability of the sulfane bridge in this specific molecule remains a matter of speculation.

Role of Amino and Pyridyl Nitrogen Donor Sites

Bis(5-Aminopyridin-2-yl)sulfane possesses multiple potential donor atoms for coordination with metal ions. The two pyridyl nitrogen atoms are expected to be primary coordination sites, as is common for pyridine-containing ligands. wikipedia.org Additionally, the two amino groups (-NH2) attached to the pyridine (B92270) rings introduce further potential for coordination. The lone pair of electrons on the nitrogen atoms of the amino groups can readily donate to a metal center. The interplay between the pyridyl and amino nitrogen donors could lead to various coordination modes, including monodentate, bidentate, or bridging behavior. The relative basicity of the pyridyl and amino nitrogens would play a crucial role in determining which sites preferentially coordinate to a given metal ion.

Influence of Substituents on Coordination Behavior

The coordination properties of a ligand can be finely tuned by the introduction of substituents. In the case of Bis(5-Aminopyridin-2-yl)sulfane, the amino groups themselves are substituents on the pyridine rings. Their electron-donating nature is expected to increase the electron density on the pyridyl nitrogen atoms, potentially enhancing their donor strength. Further substitution on the pyridine rings or the amino groups could be a strategy to modulate the ligand's electronic and steric properties, thereby influencing the stability and structure of its metal complexes. For instance, the introduction of bulky groups could enforce specific coordination geometries. However, no studies detailing the effects of such substitutions on the coordination behavior of this specific sulfane have been reported.

Synthesis and Characterization of Metal Complexes

A thorough investigation of the coordination chemistry of a ligand requires the synthesis and detailed characterization of its metal complexes. This allows for the determination of their stoichiometry, geometry, and stability.

Complexation with Transition Metals (e.g., Co(II), Cu(II), Zn(II), Ag(I), Pt(II))

The synthesis of complexes between Bis(5-Aminopyridin-2-yl)sulfane and transition metals such as cobalt(II), copper(II), zinc(II), silver(I), and platinum(II) would be a logical step in exploring its coordination chemistry. These metals exhibit a variety of coordination preferences in terms of geometry and coordination number, which would provide valuable insights into the ligand's versatility. Standard synthetic methods would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. However, a comprehensive search of the available scientific literature did not yield any specific reports on the successful synthesis and isolation of any such complexes.

Stoichiometry and Thermodynamic Stability of Coordination Compounds

The determination of the stoichiometry (metal-to-ligand ratio) and the thermodynamic stability constants of coordination compounds are fundamental aspects of their characterization. Techniques such as spectrophotometric or potentiometric titrations are commonly employed for this purpose. Such data would provide quantitative information on the strength of the metal-ligand interactions and the conditions under which stable complexes are formed. Unfortunately, no experimental data regarding the stoichiometry or thermodynamic stability of metal complexes with Bis(5-Aminopyridin-2-yl)sulfane are available in the public domain.

Characterization of Metal-Ligand Bonding by Spectroscopic and Structural Methods

Detailed spectroscopic and structural data for metal complexes of Bis(5-Aminopyridin-2-yl)sulfane are not available in the current body of scientific literature. Characterization of such complexes would typically involve techniques such as:

Infrared (IR) Spectroscopy: To probe the vibrational modes of the ligand upon coordination. Shifts in the frequencies of the C=N, C-N, and N-H stretching and bending vibrations of the pyridine and amine groups, as well as the C-S-C vibrations, would indicate the involvement of these functionalities in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation, providing insights into the coordination mode and the electronic effects of the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new bands or shifts in existing ligand-centered or metal-centered transitions would offer information about the coordination environment and the nature of the metal-ligand bond.

Without experimental data, a data table for spectroscopic and structural parameters cannot be generated.

Coordination Modes and Geometries

The coordination behavior of Bis(5-Aminopyridin-2-yl)sulfane with metal ions has not been experimentally documented. Based on its structure, several coordination modes could be envisaged.

Monodentate, Bidentate, and Bridging Coordination Modes

The ligand possesses multiple potential donor sites: the nitrogen atoms of the two pyridine rings and the nitrogen atoms of the two amino groups. The sulfur atom could also potentially participate in coordination, although this is generally less common for thioethers compared to nitrogen donors.

Monodentate: The ligand could coordinate to a metal center through one of the pyridyl nitrogen atoms.

Bidentate: It could chelate to a single metal center, likely through one pyridyl nitrogen and the adjacent amine nitrogen, forming a five-membered chelate ring. Alternatively, it could coordinate through both pyridyl nitrogen atoms.

Bridging: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This could occur through various combinations of its donor atoms.

Analysis of Metal Coordination Sphere and Geometries (e.g., Square Planar, Octahedral, Tetrahedral, Distorted Geometries)

The resulting coordination geometry around a metal center would depend on several factors, including the nature of the metal ion (its size, preferred coordination number, and d-electron configuration), the coordination mode of the ligand, and the presence of other co-ligands or counter-ions. Potential geometries could include:

Square Planar: Often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Tetrahedral: Common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II), as well as some high-spin Co(II) complexes.

Octahedral: A frequent geometry for a wide range of transition metals, which could be achieved by the coordination of multiple Bis(5-Aminopyridin-2-yl)sulfane ligands or a combination of the ligand and other co-ligands.

Distorted Geometries: Due to the flexibility of the thioether bridge and potential steric hindrance, distorted versions of these ideal geometries would be highly probable.

A data table of coordination geometries is not applicable without experimental structures.

Intramolecular Metal-Ligand Interactions and Conformational Dynamics

The conformational flexibility of the Bis(5-Aminopyridin-2-yl)sulfane ligand, primarily due to rotation around the C-S bonds, would play a crucial role in its coordination chemistry. The orientation of the two pyridine rings relative to each other would be a key factor in determining whether the ligand acts as a chelating or a bridging ligand.

Supramolecular Assemblies and Intermolecular Interactions

Principles of Supramolecular Chemistry with Bis(5-Aminopyridin-2-yl)sulfane Derivatives

The supramolecular chemistry of Bis(5-Aminopyridin-2-yl)sulfane is predicated on the principles of molecular recognition and self-assembly, driven by a variety of non-covalent interactions. The molecule's architecture, featuring two aminopyridine units linked by a sulfur atom, presents multiple sites for hydrogen bonding and other weak interactions, making it a versatile building block for the construction of complex supramolecular architectures.

The amino groups (-NH₂) and the pyridine (B92270) nitrogen atoms are primary sites for hydrogen bonding, acting as both donors and acceptors. This dual functionality allows for the formation of intricate and predictable hydrogen-bonding networks. Furthermore, the aromatic pyridine rings are capable of engaging in π-stacking interactions, which contribute significantly to the stability of the resulting assemblies. The flexible thioether linkage provides conformational adaptability, allowing the pyridyl rings to orient themselves to maximize these stabilizing interactions. The interplay of these forces dictates the ultimate three-dimensional structure of the assembled network.

Non-Covalent Interactions in Crystal Packing and Solution

The solid-state structure and solution behavior of Bis(5-Aminopyridin-2-yl)sulfane are expected to be dominated by a hierarchy of non-covalent interactions. These interactions, while individually weak, collectively determine the packing efficiency in crystals and the formation of aggregates in solution.

Hydrogen Bonding (N-H...O, C-H...O, N-H...N, C-H...N)

Hydrogen bonds are anticipated to be the most influential interactions in the supramolecular chemistry of Bis(5-Aminopyridin-2-yl)sulfane. The amino groups provide strong hydrogen bond donors (N-H), while the pyridine nitrogen atoms are effective acceptors. This can lead to the formation of robust N-H...N hydrogen bonds, a common motif in the crystal engineering of pyridine-containing molecules.

Table 1: Predicted Hydrogen Bonding Capabilities of Bis(5-Aminopyridin-2-yl)sulfane

| Donor Group | Acceptor Group | Predicted Interaction Type |

| Amino (N-H) | Pyridine (N) | Strong, Directional |

| Amino (N-H) | External Oxygen (O) | Strong, Directional |

| Aromatic (C-H) | Pyridine (N) | Weak |

| Aromatic (C-H) | External Oxygen (O) | Weak |

π-Stacking Interactions (Aromatic Ring Interactions)

The planar, electron-deficient pyridine rings of Bis(5-Aminopyridin-2-yl)sulfane are prone to π-stacking interactions. These can occur in various geometries, including face-to-face and edge-to-face arrangements. The specific conformation adopted would depend on the electronic and steric environment. The presence of the amino groups, which are electron-donating, can influence the electron density of the pyridine rings and thus modulate the nature and strength of the π-stacking interactions. These interactions are crucial for the stabilization of multi-dimensional supramolecular structures.

Other Weak Interactions (e.g., C-H...π, lone pair-π interactions, chalcogen bonds)

The sulfur atom, with its lone pairs of electrons, could participate in lone pair-π interactions with the aromatic rings. Furthermore, the sulfur atom introduces the possibility of chalcogen bonding. A chalcogen bond is a non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region. While less common than hydrogen bonding, these interactions can be significant in directing the self-assembly of sulfur-containing molecules.

Self-Assembly Strategies and Network Formation

The combination of strong, directional hydrogen bonds and weaker, less-directional π-stacking and other interactions provides a powerful toolkit for the controlled self-assembly of Bis(5-Aminopyridin-2-yl)sulfane into a variety of supramolecular architectures.

Formation of 1D, 2D, and 3D Supramolecular Architectures

Through the judicious selection of co-crystallizing agents or solvents, it is theoretically possible to guide the self-assembly of Bis(5-Aminopyridin-2-yl)sulfane into predictable one-, two-, and three-dimensional networks.

1D Architectures: Linear chains or tapes could be formed through catemeric N-H...N hydrogen bonds between adjacent molecules.

2D Architectures: By employing complementary hydrogen bonding partners or through a combination of hydrogen bonding and π-stacking interactions, layered or sheet-like structures could be assembled.

3D Architectures: The presence of multiple interaction sites on the molecule could lead to the formation of complex, interpenetrated three-dimensional frameworks. The flexibility of the thioether bridge would be critical in allowing the molecule to adopt the necessary conformations to form such intricate networks.

Role of Host-Guest Chemistry in Supramolecular Systems

Currently, there is no available scientific literature detailing the specific role of Bis(5-Aminopyridin-2-yl)sulfane in host-guest chemistry. Research on its capacity to act as a host molecule, encapsulating smaller guest species, or to function as a guest within a larger host framework has not been reported. The potential for this compound to participate in the formation of inclusion complexes, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces, remains an unexplored area of its chemistry.

Stimuli-Responsive Supramolecular Assemblies

There is a lack of published research on the use of Bis(5-Aminopyridin-2-yl)sulfane in the construction of stimuli-responsive supramolecular assemblies. The scientific community has not yet reported on the design and synthesis of materials based on this compound that exhibit a dynamic response to external stimuli. Consequently, there are no detailed findings on how factors like pH, temperature, light, or the presence of specific ions could influence the aggregation state or properties of assemblies containing Bis(5-Aminopyridin-2-yl)sulfane.

Advanced Chemical Applications and Functional Materials

Catalysis and Organometallic Applications

The application of Bis(5-Aminopyridin-2-yl)sulfane in catalysis, particularly in the formation of metal complexes to create active catalytic sites, is an area of growing interest. The presence of both nitrogen and sulfur donor atoms allows for the formation of stable chelate complexes with various transition metals, which are central to many catalytic processes.

Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling Reactions)

While specific studies detailing the use of Bis(5-Aminopyridin-2-yl)sulfane as a ligand in cross-coupling reactions are limited in publicly available literature, the broader class of pyridine-containing ligands is extensively used in palladium-catalyzed reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The amino groups on the pyridine (B92270) rings of Bis(5-Aminopyridin-2-yl)sulfane can influence the electronic properties of the metal center in a complex, which in turn can affect the catalytic activity. Research on related N-heterocyclic carbene (NHC) ligands with pyridine functionalities has shown that such complexes can be efficient catalysts for direct C-H bond arylation. rsc.org However, detailed research findings on the performance of Bis(5-Aminopyridin-2-yl)sulfane in specific cross-coupling reactions are not yet available.

Design of Active Catalytic Sites via Metal Complexation

The design of active catalytic sites hinges on the ligand's ability to coordinate with a metal ion and create a specific geometric and electronic environment. The N,S,N-tridentate nature of Bis(5-Aminopyridin-2-yl)sulfane makes it a candidate for forming stable pincer-type complexes. Such complexes with other pyridine-thioether ligands have been shown to be active catalysts in reactions like transfer hydrogenation. acs.org The formation of metal complexes with Bis(5-Aminopyridin-2-yl)sulfane could lead to catalysts with unique reactivity, although specific research on the synthesis and catalytic evaluation of such complexes is not extensively documented.

Materials Science Applications

The structural features of Bis(5-Aminopyridin-2-yl)sulfane make it a promising building block for various functional materials, from solar cells to sensors.

Integration into Functional Materials (e.g., Perovskite Solar Cells, focusing on chemical role in interface passivation)

A significant area of application for aminopyridine derivatives lies in the field of perovskite solar cells (PSCs). These devices, while highly efficient, often suffer from defects at the interfaces between the perovskite layer and the charge-transporting layers, which can lead to energy losses. Aminopyridine-based molecules have been shown to be effective passivation agents that can mitigate these defects.

Research on similar molecules, such as 2-aminopyridine, has demonstrated that the amino group can interact with iodide vacancies, enhancing hole transport capacity and improving device efficiency and stability. While direct studies on Bis(5-Aminopyridin-2-yl)sulfane for this application are not widely reported, the underlying chemical principles strongly suggest its potential as an effective interface passivation agent in perovskite solar cells.

Table 1: Effect of Aminopyridine Passivation on Perovskite Solar Cell Performance

| Passivation Agent | Change in Open-Circuit Voltage (Voc) | Change in Power Conversion Efficiency (PCE) | Reference |

| 2-Aminopyridine | Increase | Increase | General finding from related research |

| Pyridine-based derivatives | Increase | Increase | General finding from related research |

Note: This table is illustrative and based on general findings for aminopyridine derivatives, as specific data for Bis(5-Aminopyridin-2-yl)sulfane is not available.

Ligand Design for Optoelectronic and Luminescent Materials

The development of luminescent materials is crucial for applications in displays, lighting, and sensors. Metal complexes are a key class of luminescent materials, and the properties of the ligand play a critical role in determining the emission characteristics. The rigid aromatic structure of the pyridine rings in Bis(5-Aminopyridin-2-yl)sulfane, combined with the potential for forming stable metal complexes, makes it a candidate for designing new luminescent materials.

The coordination of this ligand to transition metals such as ruthenium(II), iridium(III), or platinum(II) could lead to complexes with interesting photophysical properties. The amino groups can be further functionalized to tune the electronic properties and, consequently, the emission color and efficiency. However, there is currently a lack of specific research on the synthesis and characterization of luminescent metal complexes incorporating Bis(5-Aminopyridin-2-yl)sulfane.

Sensor Development (e.g., Ion Sensing)

The ability of Bis(5-Aminopyridin-2-yl)sulfane to chelate metal ions also suggests its potential use in the development of chemical sensors. The binding of a specific ion to the ligand can induce a change in its photophysical properties, such as a change in color (colorimetric sensor) or the turning on or off of fluorescence (fluorescent sensor). The pyridine and amino groups provide potential binding sites for a variety of metal ions. rsc.org

Pyridine-based fluorescent chemosensors have been developed for the detection of various metal ions. mdpi.comnih.gov The selectivity of such sensors can be tuned by modifying the ligand structure. While the potential for Bis(5-Aminopyridin-2-yl)sulfane in this area is evident from a chemical standpoint, experimental studies demonstrating its efficacy as an ion sensor are not yet available in the scientific literature.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for compounds like Bis(5-Aminopyridin-2-yl)sulfane often rely on conventional heating and extraction processes. frontiersin.org Future research should prioritize the development of more efficient and environmentally friendly synthetic pathways. A promising avenue is the exploration of photochemical methods, which are increasingly recognized as eco-compatible alternatives for synthesizing heterocyclic molecules. mdpi.com Light-induced synthesis could offer milder reaction conditions, reduce waste, and provide access to novel functionalizations that are not achievable through traditional thermal methods. mdpi.com Furthermore, research into catalytic C-H activation or cross-coupling reactions could provide more atom-economical routes to the core structure and its derivatives. The development of continuous flow processes for its synthesis could also enhance scalability, safety, and reproducibility.

Exploration of Diverse Coordination Chemistry and Multifunctional Metal Complexes

The presence of multiple nitrogen and sulfur donor atoms makes Bis(5-Aminopyridin-2-yl)sulfane an excellent candidate for a versatile ligand in coordination chemistry. Its structure is analogous to other well-studied multidentate ligands like terpyridines and bispidines, which form stable and functionally diverse metal complexes. rsc.orgmdpi.com Future investigations should systematically explore its coordination behavior with a wide range of transition metals, main group elements, and rare earth metals. rsc.org

Research has shown that related aminopyridine ligands can form coordination compounds with varied geometries, such as square planar, square pyramidal, and octahedral, resulting in 1D or 3D crystal structures. tubitak.gov.tr By coordinating with metals like cobalt, iron, copper, and zinc, Bis(5-Aminopyridin-2-yl)sulfane could yield multifunctional metal complexes with applications in catalysis, medicine, and materials science. frontiersin.orgmdpi.comtubitak.gov.tr For instance, cobalt complexes of similar pyridyl ligands have demonstrated high efficiency as precatalysts in the regioselective hydrosilylation of styrene. mdpi.com Similarly, iron complexes have shown considerable anticancer effects, suggesting a potential therapeutic application for new complexes derived from this scaffold. mdpi.com

Table 1: Potential Metal Complexes and Their Prospective Applications

| Metal Ion | Potential Coordination Geometry | Potential Application | Supporting Evidence from Analogous Systems |

|---|---|---|---|

| Cobalt(II) | Square Bipyramidal, Hexacoordinate | Catalysis (e.g., Hydrosilylation, Polymerization) | Effective precatalysts for hydrosilylation and polymerization have been developed from Co(II)-pyridyl complexes. mdpi.comrsc.org |

| Iron(II/III) | Octahedral, Oxo-bridged Dimer | Anticancer Agents, Catalysis | Fe(II/III) coordination polymers show significant in-vitro cytotoxicity against human breast cancer cells. mdpi.com |

| Copper(II) | Square Planar, Square Pyramid | Antimicrobial Agents, 1D/3D Materials | Cu(II) complexes with aminopyridines form diverse 1D and 3D coordination polymers with interesting structural properties. tubitak.gov.tr |

| Zinc(II) | Tetrahedral, Square Pyramidal | Catalysis (e.g., Ring-Opening Polymerization), Fluorescence Sensing | Zinc complexes with amido-pyridinate ligands are active catalysts for the polymerization of lactide and can serve as fluorescence sensors. frontiersin.orgrsc.org |

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

To accelerate the discovery and design of new materials and catalysts based on Bis(5-Aminopyridin-2-yl)sulfane, advanced computational modeling will be indispensable. Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and bonding characteristics of the ligand and its metal complexes. tubitak.gov.tr Such studies are crucial for predicting the photophysical and electrochemical behavior of these compounds, guiding the synthesis of materials with desired properties. rsc.org

Computational modeling can also be used to elucidate reaction mechanisms. For example, in catalysis, modeling can help understand the activation of substrates by a metal complex, the energetics of intermediate steps, and the factors controlling selectivity. mdpi.com For potential medicinal applications, molecular docking simulations can predict how the compound or its metal complexes interact with biological targets like enzymes or DNA, guiding the design of more potent and selective therapeutic agents.

Expanding Supramolecular Design Principles for Tunable Assemblies

The bitopic and flexible nature of the Bis(5-Aminopyridin-2-yl)sulfane ligand makes it an ideal building block for supramolecular chemistry. The pyridyl nitrogen atoms can coordinate to metal centers, leading to the self-assembly of discrete metallosupramolecular architectures or infinite coordination polymers. mdpi.com The flexibility of the thioether linkage allows the two pyridyl rings to adopt various orientations, enabling the formation of diverse and potentially tunable structures.

Future research should focus on harnessing non-covalent interactions, such as hydrogen bonding (N-H···S, N-H···N), π-π stacking, and metallophilic interactions, to direct the assembly of predictable and functional supramolecular structures. tubitak.gov.tr By carefully selecting metal ions with different coordination preferences and auxiliary ligands, it should be possible to construct a variety of architectures, including metallacycles, cages, and multi-dimensional metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, sensing, and heterogeneous catalysis.

Emerging Chemical Applications and Materials based on Bis(5-Aminopyridin-2-yl)sulfane.

Building on its foundational chemical properties, future research is expected to unlock a range of new applications and advanced materials. The inherent reactivity of the sulfane and amino groups allows for post-synthetic modification, opening pathways to new derivatives and functional materials.

Key emerging areas include:

Medicinal Chemistry: Beyond its documented potential as an FLT3-ITD kinase inhibitor for treating acute myeloid leukemia, the scaffold can be explored for other therapeutic targets. Its ability to form hydrogen bonds and participate in redox reactions makes it a valuable pharmacophore for developing novel antimicrobial and anticancer drugs.

Catalysis: The development of well-defined metal complexes could lead to highly efficient and selective catalysts for a variety of organic transformations, including cross-coupling reactions, oxidation, and hydrogenation. rsc.org

Functional Nanomaterials: The ligand could be used to functionalize nanomaterials like graphene or quantum dots. mdpi.com Such hybrid materials could find use in advanced electrochemical biosensors, leveraging the electrocatalytic properties of the functionalized surface for enhanced sensitivity and faster electron transfer kinetics. mdpi.com

Table 2: Summary of Emerging Applications and Research Focus

| Application Area | Research Focus | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of novel anticancer and antimicrobial agents. | The compound is a known pharmacophore and kinase inhibitor; its structure allows for key interactions with biological macromolecules. |

| Homogeneous Catalysis | Synthesis of metal complexes for cross-coupling, oxidation, and polymerization reactions. | Analogous pyridyl-metal complexes show high catalytic activity and selectivity in various organic transformations. mdpi.comrsc.org |

| Materials Science | Creation of Metal-Organic Frameworks (MOFs) and Coordination Polymers. | The ligand's structure is suitable for building extended networks with potential for gas storage, separation, and sensing. mdpi.comtubitak.gov.tr |

| Advanced Sensing | Functionalization of nanomaterials for electrochemical biosensors. | The ligand can enhance electron transfer kinetics and provide specific binding sites on sensor surfaces. mdpi.com |

Q & A

Q. What are the established synthetic routes for Bis(5-Aminopyridin-2-yl)sulfane, and what factors influence reaction yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 5-amino-2-chloropyridine and sodium sulfide (Na₂S) in a polar aprotic solvent (e.g., DMF or DMSO) under inert conditions. Key factors affecting yield include:

- Stoichiometric ratio : Excess Na₂S (1.1–1.3 equivalents) ensures complete substitution.

- Temperature : Reactions at 80–100°C minimize side products like polysulfides.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Data Table : Comparison of Synthetic Conditions

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 80 | 62 | 95% |

| DMSO | 100 | 78 | 98% |

Q. Which spectroscopic techniques are most effective for characterizing the sulfane sulfur bond in Bis(5-Aminopyridin-2-yl)sulfane?

Methodological Answer:

- ¹H/¹³C NMR : Confirm molecular structure via chemical shifts of pyridyl protons (δ 6.8–8.2 ppm) and sulfur-bonded carbons (δ 125–135 ppm).

- Raman Spectroscopy : Identifies S–S vibrational modes (450–550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 296.08) and fragmentation patterns.

- UV-Vis : Monitors π→π* transitions of the conjugated system (λmax ~270 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported redox properties of Bis(5-Aminopyridin-2-yl)sulfane across different experimental conditions?

Methodological Answer: Contradictions in redox behavior (e.g., oxidation potential variability) arise from:

- pH dependence : Sulfane sulfur reactivity shifts under acidic (protonation of amine groups) vs. alkaline (deprotonation) conditions.

- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering redox pathways.

Resolution Strategy :

Q. What computational modeling approaches are suitable for predicting the electronic configuration of the sulfane sulfur moiety in Bis(5-Aminopyridin-2-yl)sulfane?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Key outputs:

- HOMO-LUMO gaps (predicting charge-transfer behavior).

- Electrostatic potential maps (identifying nucleophilic/electrophilic sites).

- Molecular Dynamics (MD) : Simulate solvation effects on sulfur bond flexibility in aqueous/organic media .

Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm accuracy .

Q. How does the sulfane sulfur group in Bis(5-Aminopyridin-2-yl)sulfane influence its biochemical interactions with cellular thiols?

Methodological Answer: The sulfane sulfur moiety participates in thiol-disulfide exchange reactions:

- Mechanism : Reacts with glutathione (GSH) to form persulfides (R-SSH), detectable via HPLC-MS.

- Biological Relevance : Mimics endogenous sulfane sulfur donors (e.g., L-cysteine derivatives), potentially modulating redox signaling pathways .

Experimental Design :- Incubate compound with GSH (1–10 mM) at 37°C.

- Quench reactions with monobromobimane (traps H₂S/persulfides) and analyze via fluorescence (Ex/Em: 380/460 nm) .

Q. What strategies mitigate side reactions during functionalization of Bis(5-Aminopyridin-2-yl)sulfane for derivative synthesis?

Methodological Answer: Common side reactions include:

- Oxidative dimerization : Prevented by conducting reactions under argon with radical scavengers (e.g., BHT).

- Amine group interference : Protect amines with Boc groups before sulfane modification.

Optimization Example :

| Condition | Yield of Target Derivative |

|---|---|

| Without BHT | 45% |

| With BHT (0.1 M) | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.